Methyl 2-chloro-5-methylbenzoate

Übersicht

Beschreibung

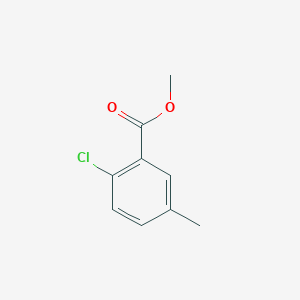

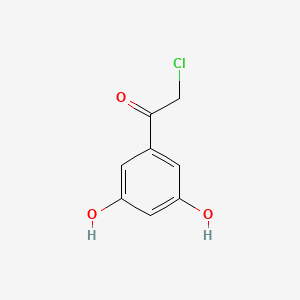

“Methyl 2-chloro-5-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The compound is typically stored in a sealed, dry environment at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-5-methylbenzoate” consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group . The InChI key for this compound is DLULLCMISBPNTK-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-methylbenzoate” is a solid at room temperature . It has a molecular weight of 184.62 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis of (Meth)Acrylates

Methyl 2-chloro-5-methylbenzoate: is utilized in the synthesis of (meth)acrylate-based monomers and polymers. These compounds are essential in creating reactive polymers used as polymeric reagents or polymer supports in biochemical and chemical applications . The ester function in the compound provides a versatile handle for further chemical transformations, leading to a variety of functional polymers.

Functionalization of Polymers

This compound serves as a precursor for the functionalization of non-functional polymers. By chemical modification, it introduces reactive side groups that can be further polymerized to obtain vinyl polymers with planned pendant reactive groups . This process is crucial for developing polymers with specific properties for targeted applications.

Chromatography and Mass Spectrometry

In analytical chemistry, Methyl 2-chloro-5-methylbenzoate is used in chromatography and mass spectrometry as a standard or reference compound. Its well-defined structure and properties help in the calibration of instruments and the validation of analytical methods .

Biopharma Production

The compound finds application in biopharmaceutical production, where it may be involved in the synthesis of intermediates or as a reagent in the production process. Its chemical stability and reactivity make it suitable for complex organic syntheses .

Advanced Battery Science

Methyl 2-chloro-5-methylbenzoate: is also relevant in the field of advanced battery science. It can be used in the synthesis of electrolyte components or as a part of the organic synthesis routes for new materials with potential application in energy storage .

Controlled Environment and Cleanroom Solutions

In controlled environments and cleanrooms, this compound is used due to its high purity and research-grade quality. It ensures that the chemical processes carried out in such sensitive areas are free from contaminants that could otherwise compromise the integrity of the research .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, Methyl 2-chloro-5-methylbenzoate is involved in the preparation of various organic compounds. Its reactive ester group is a key functional moiety in multi-step synthetic routes .

Custom Synthesis and Bulk Manufacturing

Lastly, the compound is significant in custom synthesis and bulk manufacturing. It is supplied for research use, including the preparation of impurities, bulk custom synthesis, and procurement for large-scale applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLULLCMISBPNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-5-methylbenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

![2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456571.png)

![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)